3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic structures, including imidazole, pyrazole, and isoxazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of an acid catalyst.
Pyrazole Synthesis: The pyrazole ring is often formed by the condensation of hydrazine with a 1,3-diketone.
Isoxazole Synthesis: Isoxazole rings are typically synthesized via the cyclization of α,β-unsaturated oximes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-1-methyl-2-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)-1-nitrosoguanidine: Another compound featuring an imidazole ring.
Uniqueness
3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H19N7O2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(2-methylimidazol-1-yl)phenyl]-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N7O2/c1-13-20-18(10-19(26-22(20)31-27-13)15-11-24-28(3)12-15)21(30)25-16-4-6-17(7-5-16)29-9-8-23-14(29)2/h4-12H,1-3H3,(H,25,30) |
InChI Key |
AFXIWLIHMJBYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=C(C=C4)N5C=CN=C5C |
Origin of Product |
United States |
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